molecular formula C7H15NO B1414843 2,2-Dimethyl-1,4-oxazepane CAS No. 933689-12-4

2,2-Dimethyl-1,4-oxazepane

Cat. No. B1414843
M. Wt: 129.2 g/mol
InChI Key: ADFKBIVEFNFOFT-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,4-oxazepane” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives, such as 2,2-Dimethyl-1,4-oxazepane, has seen significant advancements in recent years . These compounds are often synthesized from 1,2-amino alcohols and related compounds . N-Propargylamines, versatile building blocks in organic synthesis, have been used to synthesize 1,4-oxazepane cores .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2-Dimethyl-1,4-oxazepane are not detailed in the sources, it’s worth noting that morpholines, which are similar to 1,4-oxazepanes, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-1,4-oxazepane include a density of 0.9±0.1 g/cm3, a boiling point of 170.5±23.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 61.2±12.1 °C .

Scientific Research Applications

Synthesis Methods

A significant focus in the research of 2,2-Dimethyl-1,4-oxazepane lies in the development of new synthesis methods. N-Propargylamines are transformed into 1,4-oxazepane cores, highlighting the importance of atom economy and shorter synthetic routes in modern organic chemistry (Vessally et al., 2016). Similarly, the stereoselective synthesis of substituted 1,4-oxazepane derivatives through intramolecular reductive etherification is another notable advancement (Gharpure & Prasad, 2013).

Pharmacological Potential

1,4-Oxazepane derivatives, including those related to 2,2-Dimethyl-1,4-oxazepane, are studied for their potential as ligands for dopamine D4 receptors. These ligands could potentially be used as antipsychotics without causing extrapyramidal side effects (Audouze et al., 2004).

Applications in Organic Chemistry

The research also extends to the development of 1,4-oxazepane-2,5-diones via cyclization of amino acid precursors, with implications in the synthesis of natural products (Ruysbergh et al., 2017). Another avenue is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, contributing to the diversity of cyclic molecular scaffolds available for medicinal chemistry (Králová et al., 2020).

Mechanistic Insights

There are studies providing insights into the reaction mechanisms involved in the synthesis of 1,4-oxazepanes. For instance, the organocatalytic asymmetric Mannich addition of 3-Fluorooxindoles to Dibenzo[b,f][1,4]oxazepines offers a detailed understanding of the construction of C‒F stereocenters in these compounds (Li et al., 2019).

Safety And Hazards

The safety information for 2,2-Dimethyl-1,4-oxazepane hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)6-8-4-3-5-9-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKBIVEFNFOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,4-oxazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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